molecular formula C16H16O2 B14414490 (4R,6R)-4,6-Diphenyl-1,3-dioxane CAS No. 87156-59-0

(4R,6R)-4,6-Diphenyl-1,3-dioxane

Cat. No.: B14414490
CAS No.: 87156-59-0
M. Wt: 240.30 g/mol
InChI Key: JSIOTQJERAZRGZ-HZPDHXFCSA-N
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Description

(4R,6R)-4,6-Diphenyl-1,3-dioxane is a chiral dioxane derivative characterized by two phenyl groups at the 4- and 6-positions of its six-membered heterocyclic ring. The stereochemistry (4R,6R) is critical for its interactions in biological systems and its role as a structural motif in organic synthesis. This compound has gained attention for its ability to modulate the constitutive androstane receptor (CAR), influencing metabolic pathways such as gluconeogenesis and lipogenesis in mammalian models .

Properties

CAS No.

87156-59-0

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

(4R,6R)-4,6-diphenyl-1,3-dioxane

InChI

InChI=1S/C16H16O2/c1-3-7-13(8-4-1)15-11-16(18-12-17-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16-/m1/s1

InChI Key

JSIOTQJERAZRGZ-HZPDHXFCSA-N

Isomeric SMILES

C1[C@@H](OCO[C@H]1C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1C(OCOC1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (4R,6R)-4,6-Diphenyl-1,3-dioxane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of Lewis acids as catalysts to facilitate the formation of the dioxane ring. For example, the reaction between 3-cyanopropylene and 3,3-dialkoxypropionate under the catalytic action of a Lewis acid can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4R,6R)-4,6-Diphenyl-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the phenyl groups or the dioxane ring.

    Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

(4R,6R)-4,6-Diphenyl-1,3-dioxane has several scientific research applications:

Mechanism of Action

The mechanism of action of (4R,6R)-4,6-Diphenyl-1,3-dioxane involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain gluconeogenic genes through the suppression of transcription factors such as HNF4α and FOXO1. This inhibition can lead to reduced expression of enzymes like phosphoenolpyruvate carboxykinase and glucose-6-phosphatase, ultimately affecting glucose metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Steric and Functional Group Variations

Table 1: Structural and Functional Comparisons
Compound Name Key Structural Features Biological/Functional Role Reference
(4R,6R)-4,6-Diphenyl-1,3-dioxane Chiral dioxane core with 4,6-diphenyl substituents CAR activation; suppresses hepatic gluconeogenic genes (PEPCK, G6Pase)
4-[(4R,6R)-4,6-Diphenyl-dioxan-2-yl]-N,N-dimethylaniline (transpDMA) Diphenyl-dioxane core + dimethylaniline group Potent CAR activator; enhances CYP2B enzyme activity in rats
cis-2,4,6-Triphenyl-1,3-dioxane (cisTPD) Triphenyl-dioxane with cis stereochemistry CAR activation in rats (species-specific; inactive in mice)
(4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate Dioxane with tert-butyl, cyanomethyl, and acetate groups Intermediate in organic synthesis; chiral auxiliary
5-(((4-Fluoro-3-methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione Fluorinated aromatic ring + dioxane-dione moiety Potential medicinal chemistry applications (e.g., enzyme inhibition)
Key Observations :
  • Stereochemistry : The (4R,6R) configuration in this compound is essential for CAR binding and activity, whereas cisTPD’s cis stereochemistry limits its efficacy in mice .
  • Substituent Effects : Adding a dimethylaniline group (transpDMA) enhances CAR activation potency compared to the parent diphenyl-dioxane . Conversely, bulky groups like tert-butyl () shift utility toward synthesis rather than receptor modulation.
Table 2: Mechanistic Comparisons
Compound Target Pathway/Receptor Observed Effects Reference
This compound CAR-mediated gluconeogenesis Suppresses PEPCK/G6Pase via HNF4α/FOXO1 inhibition
transpDMA CAR and CYP2B subfamily Induces CYP2B1/2 expression; improves glucose tolerance in HFD rats
cisTPD CAR in rats Reduces fasting blood glucose; no effect in mice
5-...dioxane-4,6-dione () Enzyme inhibition (hypothesized) Potential as a protease or kinase inhibitor due to dione reactivity
Key Insights :
  • CAR Activation : Both this compound derivatives (e.g., transpDMA) and cisTPD suppress gluconeogenic genes, but the former’s dimethylaniline group enhances metabolic effects .
  • Enzyme Interactions : Dioxane-dione derivatives () likely exploit electrophilic dione moieties for covalent enzyme inhibition, differing from CAR modulators .

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